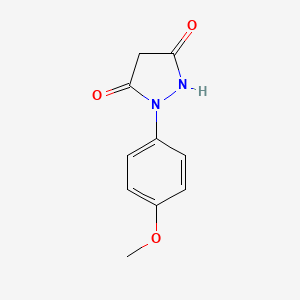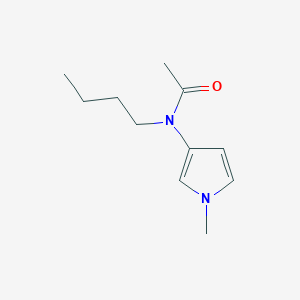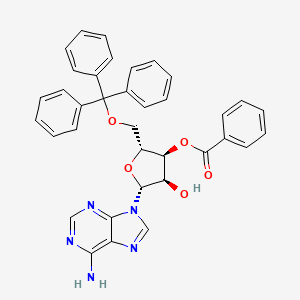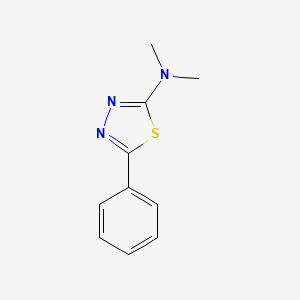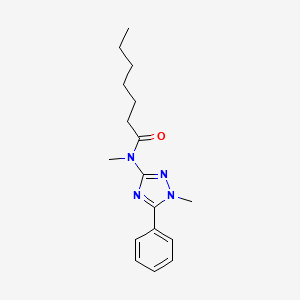
H-DL-Pen(adenosyl)(adenosyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Pen(adenosyl)(adenosyl)-OH is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of adenosyl groups, which are known for their biological significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Pen(adenosyl)(adenosyl)-OH typically involves the coupling of adenosyl groups with a penultimate amino acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the proper formation of the compound. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The purification process is also critical, often involving chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Pen(adenosyl)(adenosyl)-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the gain of electrons or hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of reduced derivatives. Substitution reactions can produce a wide range of products depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
H-DL-Pen(adenosyl)(adenosyl)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s adenosyl groups are biologically significant, making it useful in studies related to cellular metabolism and enzyme activity.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which H-DL-Pen(adenosyl)(adenosyl)-OH exerts its effects involves its interaction with specific molecular targets. The adenosyl groups play a crucial role in this process, often participating in enzymatic reactions and metabolic pathways. The compound’s ability to interact with these targets makes it valuable in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Adenosylcobalamin: A coenzyme form of vitamin B12, known for its role in cellular metabolism.
S-adenosylmethionine: A compound involved in methyl group transfers in biological systems.
Uniqueness
H-DL-Pen(adenosyl)(adenosyl)-OH is unique due to its specific structure, which combines adenosyl groups with a penultimate amino acid derivative
Propiedades
Fórmula molecular |
C15H22N6O5S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-15(2,10(16)14(24)25)27-3-6-8(22)9(23)13(26-6)21-5-20-7-11(17)18-4-19-12(7)21/h4-6,8-10,13,22-23H,3,16H2,1-2H3,(H,24,25)(H2,17,18,19)/t6-,8-,9-,10?,13-/m1/s1 |
Clave InChI |
ATGWONWTBUCXGC-XOKZJJQCSA-N |
SMILES isomérico |
CC(C)(C(C(=O)O)N)SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CC(C)(C(C(=O)O)N)SCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
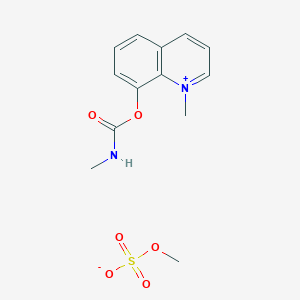
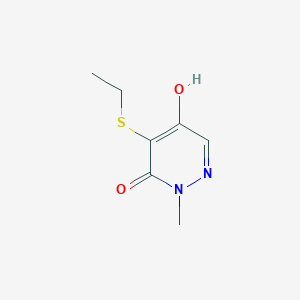
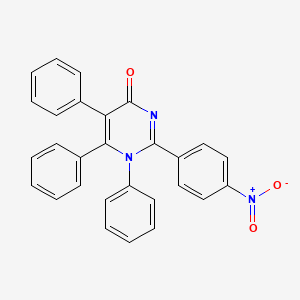
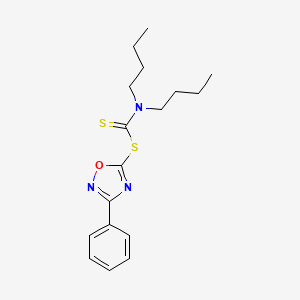
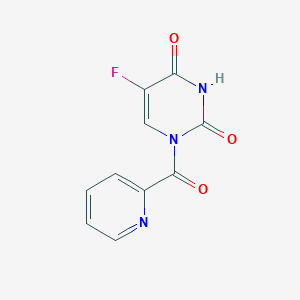
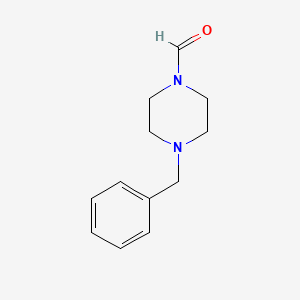
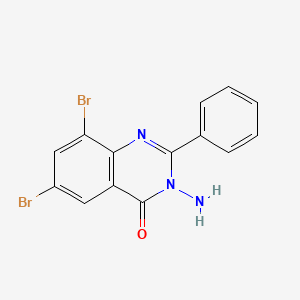
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
